molecular formula C16H16N2O4 B12939557 Methyl 2-(2,5-dimethylanilino)-3-nitrobenzoate CAS No. 566869-95-2

Methyl 2-(2,5-dimethylanilino)-3-nitrobenzoate

Cat. No.: B12939557
CAS No.: 566869-95-2
M. Wt: 300.31 g/mol
InChI Key: FOMOPNPULHGZLT-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dimethylanilino)-3-nitrobenzoate is a substituted benzoate ester featuring a 2,5-dimethylanilino group at the 2-position and a nitro group at the 3-position of the benzene ring. This compound’s structural complexity arises from the interplay of electron-withdrawing (nitro) and electron-donating (methyl-substituted anilino) groups, which influence its physicochemical properties and reactivity.

Properties

CAS No.

566869-95-2

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

methyl 2-(2,5-dimethylanilino)-3-nitrobenzoate

InChI

InChI=1S/C16H16N2O4/c1-10-7-8-11(2)13(9-10)17-15-12(16(19)22-3)5-4-6-14(15)18(20)21/h4-9,17H,1-3H3

InChI Key

FOMOPNPULHGZLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,5-dimethylphenyl)amino)-3-nitrobenzoate typically involves the reaction of 2,5-dimethylaniline with methyl 3-nitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as methanol or ethanol are often employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,5-dimethylphenyl)amino)-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 2-((2,5-dimethylphenyl)amino)-3-nitrobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((2,5-dimethylphenyl)amino)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic ring and substituted aniline moiety can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of Methyl 2-(2,5-dimethylanilino)-3-nitrobenzoate with related compounds:

Compound Name Substituents Key Functional Groups Synthetic Route
This compound 2,5-Dimethylanilino (C₆H₃(CH₃)₂NH-), 3-NO₂ Ester, nitro, secondary amine Likely alkylation of hydroxy precursor (inferred)
Methyl 2,5-dimethoxy-3-nitrobenzoate (Compound 1) 2-OCH₃, 5-OCH₃, 3-NO₂ Ester, nitro, methoxy Alkylation with dimethyl sulfate/K₂CO₃ in acetone
Methyl 2-(2,3-dimethylanilino)benzoate 2,3-Dimethylanilino (C₆H₃(CH₃)₂NH-), unsubstituted at 3-position Ester, secondary amine Condensation of aniline with methyl benzoate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ benzamide, N,O-bidentate directing group Amide, hydroxyl Reaction of 3-methylbenzoyl chloride with amino alcohol

Key Observations :

  • Substituent Position Effects: The position of methyl groups on the anilino ring (2,5 vs. 2,3) significantly impacts steric and electronic profiles.
  • Functional Group Influence : The nitro group in the target compound and Compound 1 introduces strong electron-withdrawing effects, which could lower electron density at the aromatic ring compared to the amide or methoxy derivatives. This may affect electrophilic substitution patterns or catalytic C–H activation .

Physicochemical Properties

Solubility and Melting Points
  • Nitro vs. Methoxy Groups: Compound 1 (methoxy-nitrobenzoate) exhibits moderate solubility in polar aprotic solvents like acetone due to methoxy groups, whereas the target compound’s dimethylanilino group may enhance solubility in less polar solvents (e.g., ethyl acetate) due to increased lipophilicity .
  • Crystal Packing: The crystal structure of methyl 2-(2,3-dimethylanilino)benzoate reveals intermolecular N–H···O hydrogen bonds involving the ester carbonyl, stabilizing the lattice .
Hydrogen Bonding and Reactivity
  • Hydrogen Bonding : The nitro group in the target compound may act as a hydrogen bond acceptor, similar to the amide carbonyl in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This could facilitate supramolecular aggregation or influence catalytic activity in metal-coordinated reactions .
  • Directing Effects: The dimethylanilino group in the target compound may serve as a directing group in metal-catalyzed C–H functionalization, akin to the N,O-bidentate group in the benzamide derivative .

Biological Activity

Methyl 2-(2,5-dimethylanilino)-3-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a nitro group and a methyl ester functional group, which contribute to its chemical reactivity and biological properties. The molecular formula is C12H12N2O3C_{12}H_{12}N_2O_3, with a molecular weight of approximately 232.24 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. The nitro group is known to undergo reduction in biological systems, forming reactive intermediates that can interact with DNA or proteins, potentially leading to inhibition of key enzymatic activities or disruption of cellular processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit bacterial topoisomerases, enzymes critical for DNA replication.
  • Cell Wall Synthesis Disruption : It could interfere with the synthesis of bacterial cell walls, a common target for antibiotics.
  • Reactive Oxygen Species (ROS) Generation : The reduction of the nitro group may lead to the generation of ROS, contributing to cytotoxic effects in cancer cells.

Antimicrobial Properties

Recent studies have highlighted the compound's significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (mg/L)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa500
Acinetobacter baumannii156.2

The compound demonstrated broad-spectrum antibacterial activity, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

In vitro studies have also suggested that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antibacterial activity against multidrug-resistant strains. Compound derivatives were synthesized and tested for their ability to inhibit bacterial growth, with promising results indicating potential clinical applications .
  • Cytotoxicity in Cancer Cells : Research conducted by Wang et al. demonstrated that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. The study utilized flow cytometry and Western blot analysis to confirm the mechanism of action .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have shown that modifications to the aniline moiety significantly influence both antimicrobial and anticancer activities. Substituents on the aromatic ring can enhance potency and selectivity .

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